palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH
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Overview
Description
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is modified with a palmitoyl group, which is a fatty acid chain, enhancing its stability and membrane affinity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The palmitoyl group is introduced through a coupling reaction with palmitic acid, usually at the N-terminus of the peptide.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residues in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive agent.
Industry: Utilized in the development of cosmetic and pharmaceutical products.
Mechanism of Action
The palmitoyl group in the peptide enhances its membrane affinity, allowing it to interact with cell membranes more effectively. This interaction can influence various cellular processes, including signal transduction and protein localization. The peptide may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-Gly-Gly-Gly: A simpler palmitoylated peptide used in cosmetic formulations.
Palmitoyl-Lys-Thr-Thr-Lys-Ser: Another palmitoylated peptide with applications in skin care.
Uniqueness
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is unique due to its specific amino acid sequence and the presence of multiple functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C104H178N26O25S2 |
---|---|
Molecular Weight |
2256.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114) |
InChI Key |
YMLOFEANRZSEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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